molecular formula C18H38BrNO2 B158548 Laurcetium bromide CAS No. 1794-75-8

Laurcetium bromide

Cat. No. B158548
CAS RN: 1794-75-8
M. Wt: 380.4 g/mol
InChI Key: WRIKFQHHOLTACB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laurcetium bromide is a quaternary ammonium compound that is widely used in scientific research . It has a molecular formula of C18H38BrNO2 .


Molecular Structure Analysis

The molecular structure of Laurcetium bromide is represented by the formula C18H38BrNO2 . The average mass is 380.404 Da, and the monoisotopic mass is 379.208588 Da .

Scientific Research Applications

Groundwater Recharge and Land Use Practices

Laurcetium bromide, among other tracers, has been used to estimate groundwater recharge under different land use practices. In a study conducted in Hebei Plain, China, tritium and bromide were applied to determine groundwater recharge rates, influenced by various factors such as soil types, land use, irrigation, and crop cultivation practices. The research found significant variations in recharge rates based on these factors (Wang, Jin, Nimmo, Yang, & Wang, 2008).

Bromide in Natural Environments and Toxicity

Another study explored the occurrence and toxicity of bromide in natural environments, highlighting its use as a tracer for studying water and solute transport. Bromide's non-reactivity with negatively charged soil minerals and its low natural background concentration make it an ideal tracer in environmental studies (Flury & Papritz, 1993).

Synthesis of Antitumor Agents

In the realm of medicinal chemistry, laurcetium bromide has been used in the synthesis of antitumor agents. A study demonstrated the synthesis of a functionalized fragment of the antitumor agent laulimalide, employing bromide as a key component (Dorling, Öhler, Mantoulidis, & Mulzer, 2001).

Water Treatment and Haloacetic Acid Speciation

Research on the effect of bromide ion on haloacetic acid speciation during the chlorination and chloramination of waters containing aquatic humic substances showed that bromide significantly influences the formation of haloacetic acids, a concern in water treatment processes (Cowman & Singer, 1996).

Recovery of Lead from Industrial Waste

A method for recovering lead from laurionite-type hazardous industrial waste was developed, highlighting the involvement of bromide in the process. This study underscores the role of bromide in environmental remediation technologies (Ioannidis, Zouboulis, & Matis, 2006).

properties

IUPAC Name

dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIKFQHHOLTACB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939214
Record name N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laurcetium bromide

CAS RN

1794-75-8
Record name 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1794-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laurcetium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl(2-ethoxy-2-oxoethyl)dimethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURCETIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TGH6857X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laurcetium bromide
Reactant of Route 2
Reactant of Route 2
Laurcetium bromide
Reactant of Route 3
Reactant of Route 3
Laurcetium bromide
Reactant of Route 4
Reactant of Route 4
Laurcetium bromide
Reactant of Route 5
Reactant of Route 5
Laurcetium bromide
Reactant of Route 6
Laurcetium bromide

Citations

For This Compound
1
Citations
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.